Home > Products > Screening Compounds P109021 > Penciclovir triphosphate
Penciclovir triphosphate -

Penciclovir triphosphate

Catalog Number: EVT-1782656
CAS Number:
Molecular Formula: C10H18N5O12P3
Molecular Weight: 493.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Penciclovir triphosphate is an active metabolite of penciclovir, an antiviral drug primarily used to treat infections caused by herpes simplex virus types 1 and 2, as well as varicella-zoster virus. It is classified as a nucleoside analogue, which means it mimics the structure of natural nucleotides and interferes with viral DNA synthesis.

Source and Classification

Penciclovir is derived from guanine and is specifically designed to inhibit viral replication. Its triphosphate form is generated within infected cells through phosphorylation processes involving cellular kinases. The compound falls under the category of antiviral agents, particularly effective against herpesviruses.

Synthesis Analysis

Methods and Technical Details

The synthesis of penciclovir triphosphate involves several key steps:

  1. Phosphorylation: Penciclovir is initially phosphorylated to its monophosphate form by viral thymidine kinase in infected cells. This step is crucial as it activates the drug, allowing it to be further phosphorylated.
  2. Conversion to Triphosphate: The monophosphate form is then converted into penciclovir triphosphate by cellular kinases, specifically through the addition of two phosphate groups. This conversion occurs efficiently in cells infected with herpes viruses, leading to high intracellular concentrations of the triphosphate form .

The stereospecific hydrolysis method has also been employed in synthesizing isotopically chiral penciclovir for research purposes, which aids in determining the absolute configuration of the compound .

Molecular Structure Analysis

Structure and Data

Penciclovir triphosphate has a complex molecular structure characterized by a guanine base attached to a sugar moiety (deoxy-D-ribose) and three phosphate groups. The structural formula can be represented as follows:

  • Molecular Formula: C_{10}H_{12}N_{5}O_{4}P
  • Molecular Weight: Approximately 307.2 g/mol

The triphosphate moiety plays a critical role in its ability to inhibit viral DNA polymerase, making it structurally similar to deoxyguanosine triphosphate, a natural substrate for DNA synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Penciclovir triphosphate undergoes several key reactions:

  1. Inhibition of Viral DNA Polymerase: The primary reaction of penciclovir triphosphate involves competitive inhibition of viral DNA polymerase. It competes with deoxyguanosine triphosphate for binding at the active site of the enzyme, effectively blocking viral DNA synthesis.
  2. Retention in Infected Cells: Once formed, penciclovir triphosphate remains trapped within infected cells for extended periods (10-20 hours), compared to only 0.7-1 hour for acyclovir triphosphate. This prolonged retention enhances its antiviral efficacy .
Mechanism of Action

Process and Data

The mechanism of action of penciclovir triphosphate can be summarized in the following steps:

  1. Phosphorylation: In herpes simplex virus-infected cells, penciclovir is rapidly phosphorylated by viral thymidine kinase to form penciclovir monophosphate.
  2. Further Phosphorylation: Cellular kinases convert this monophosphate into penciclovir triphosphate.
  3. Inhibition of Viral Replication: Penciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into the growing viral DNA strand during replication, thus inhibiting the synthesis of viral nucleic acids .

The Ki values for inhibition indicate that while penciclovir triphosphate is less potent than acyclovir triphosphate against HSV-1 and HSV-2 DNA polymerases, it still provides effective antiviral activity due to its selective targeting of viral enzymes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Penciclovir triphosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its phosphate groups.
  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • Protein Binding: Less than 20% protein binding, allowing for higher free drug concentrations available for action against viral targets .

These properties contribute to its effectiveness as an antiviral agent.

Applications

Scientific Uses

Penciclovir triphosphate is primarily utilized in research settings to study its mechanism of action against herpesviruses. Its ability to inhibit DNA synthesis makes it a valuable tool for understanding viral replication processes and developing new antiviral therapies.

Additionally, due to its pharmacokinetic profile—particularly its longer retention time within infected cells—it serves as a reference compound for developing more effective antiviral agents that target similar pathways in viral infections .

Introduction to Penciclovir Triphosphate in Antiviral Research

Historical Development and Discovery Context

Penciclovir triphosphate (PCV-TP), the active intracellular metabolite of penciclovir, emerged as a significant antiviral agent following the pioneering work on nucleoside analogues in the late 20th century. Its parent compound, penciclovir, was first synthesized in the 1980s as part of efforts to improve upon the antiviral profile of acyclovir, with famciclovir developed later as its orally bioavailable prodrug [7]. Penciclovir received formal regulatory approval in 1996 for topical treatment of herpes labialis, marking a milestone in optimizing nucleoside analogues for viral specificity [4] [7]. Unlike antibiotics or anti-HIV agents, widespread clinical use of penciclovir (and consequently PCV-TP) has not led to escalating resistance rates in herpes simplex virus (HSV). Resistance in immunocompetent patients remains stable at ~0.3%, attributed largely to the fitness costs incurred by thymidine kinase (TK)-deficient mutants, which compromise viral reactivation from latency [6]. This stability underscores a key advantage in its clinical deployment.

Table 1: Key Milestones in Penciclovir Development

YearEventSignificance
1980sSynthesis of penciclovirDesigned as acyclic guanosine analogue with enhanced selectivity
1996FDA approval of topical penciclovirFirst formulation for herpes labialis treatment
2000sRecognition of stable resistance profileClinical resistance rates remained low despite widespread use

Role in Nucleoside Analog Antiviral Therapy

Penciclovir triphosphate exemplifies the therapeutic strategy of targeted nucleotide mimicry. Its activation is strictly dependent on viral thymidine kinase (TK), which initiates phosphorylation to penciclovir monophosphate. Cellular kinases then further phosphorylate this intermediate to the active triphosphate form (PCV-TP) [1] [9]. This selective activation minimizes host cell toxicity. Mechanistically, PCV-TP inhibits viral DNA polymerase through competitive binding with deoxyguanosine triphosphate (dGTP), exhibiting a Ki value of 0.04–0.1 μM—significantly lower than its affinity for human DNA polymerases (>10 μM) [1] [8]. Unlike acyclovir triphosphate (ACV-TP), PCV-TP incorporates into the elongating DNA chain but permits limited elongation (1–3 bases) before causing termination, earning it the classification as a "non-obligate chain terminator" [3] [6].

A critical pharmacological advantage of PCV-TP is its prolonged intracellular half-life. In HSV-1-infected cells, PCV-TP persists for 10–20 hours, compared to ACV-TP’s 0.7–1 hour [1] [3] [6]. This durability enables sustained viral suppression even with infrequent dosing of its prodrugs. PCV-TP also demonstrates inhibitory activity against other viruses, notably duck hepatitis B virus (DHBV), where long-term therapy reduced covalently closed circular DNA (cccDNA) by 50% in vivo [5].

Table 2: Pharmacokinetic and Activation Properties of Antiviral Triphosphates

ParameterPenciclovir Triphosphate (PCV-TP)Acyclovir Triphosphate (ACV-TP)
Intracellular half-life10–20 hours0.7–1 hour
Viral DNA polymerase Ki0.04–0.1 μM0.03–0.06 μM
Chain termination mechanismNon-obligate (permits limited elongation)Obligate
Activation efficiency by viral TKHighModerate

Significance in Herpesviridae Inhibition Strategies

PCV-TP exhibits broad-spectrum activity against alphaherpesviruses, including HSV-1, HSV-2, and varicella-zoster virus (VZV). Its median inhibitory concentrations (IC₅₀) in cell culture are 0.4 μg/mL (HSV-1), 1.5 μg/mL (HSV-2), and 4.0 μg/mL (VZV), comparable to those of acyclovir [1] [3]. The extended intracellular retention of PCV-TP translates to prolonged antiviral effects, making it particularly effective in managing recurrent infections like herpes labialis. Topical penciclovir reduces lesion healing time by ~1 day and viral shedding duration in clinical studies [3] [7].

Resistance to PCV-TP arises primarily through mutations in viral TK (>95% of cases), with DNA polymerase mutations accounting for most remaining cases [6]. TK-negative (TK⁻) and TK-partial (TKᴾ) mutants exhibit cross-resistance to acyclovir due to impaired phosphorylation. However, TK-altered (TKᴬ) or DNA polymerase mutants may retain susceptibility to PCV-TP, offering alternative therapeutic pathways [6]. Notably, PCV-TP maintains activity against some ACV-TP-resistant polymerase mutants due to structural differences in binding [6] [8].

Table 3: Resistance Profiles of HSV Mutants to Penciclovir Triphosphate

Mutant TypeTK ActivityCross-Resistance to PCV-TPPathogenicity Impact
TK-negative (TK⁻)<1%YesSeverely attenuated (reactivation deficient)
TK-partial (TKᴾ)1–15%VariableModerately attenuated
TK-altered (TKᴬ)VariableVariableNear wild-type
DNA polymerase mutant100%VariableVariable attenuation

PCV-TP’s mechanistic distinction from pyrophosphate analogues (e.g., foscarnet) or inhibitors of viral entry expands the arsenal against drug-resistant herpesviruses [4]. Its role extends beyond direct suppression; by curtailing viral replication efficiency, PCV-TP reduces the reservoir of latent virus, potentially impacting long-term recurrence rates [5] [6].

Properties

Product Name

Penciclovir triphosphate

IUPAC Name

[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H18N5O12P3

Molecular Weight

493.20 g/mol

InChI

InChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)2-1-6(3-16)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h5-6,16H,1-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)

InChI Key

KGSIOVLUJYQLKR-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Synonyms

penciclovir triphosphate

Canonical SMILES

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.